Differential Kappa-Selective Agonist Profile: MR2034 Exhibits Lower Urinary Output Threshold Relative to Non-Selective Agonists
In a classic in vivo model of opioid receptor selectivity using water-loaded rats, MR2034's functional κ-agonism was quantitatively differentiated from that of other compounds. MR2034, along with U-50,488, tifluadom, and proxorphan, demonstrated a lower threshold dose for increasing urine output (κ-mediated effect) than for decreasing urine output (μ-mediated effect), classifying them as κ-selective agonists. In contrast, compounds like ethylketocyclazocine and butorphanol required similar threshold doses for both effects, indicating non-selective agonist activity [1]. This assay provides a direct, functional comparison of in vivo receptor engagement.
| Evidence Dimension | Functional κ-selectivity (Threshold dose comparison for diuretic vs. antidiuretic effects) |
|---|---|
| Target Compound Data | Threshold dose for increasing urine output < Threshold dose for decreasing urine output |
| Comparator Or Baseline | Ethylketocyclazocine & Butorphanol: Threshold doses for both effects were similar |
| Quantified Difference | Qualitatively distinct threshold relationships (κ-selective vs. non-selective) |
| Conditions | In vivo: water-loaded rat model; β-FNA pretreatment to block μ-receptor effects; subcutaneous administration. |
Why This Matters
This functional selectivity profile is critical for researchers studying κ-receptor-specific physiological or behavioral outcomes without confounding μ-receptor engagement, as seen with non-selective comparators.
- [1] Hayes AG, Skingle M, Tyers MB. Evaluation of the receptor selectivities of opioid drugs by investigating the block of their effect on urine output by beta-funaltrexamine. J Pharmacol Exp Ther. 1987 Mar;240(3):984-8. PMID: 3559984. View Source
